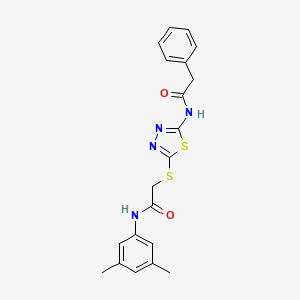

N-(3,5-dimethylphenyl)-2-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-[5-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O2S2/c1-13-8-14(2)10-16(9-13)21-18(26)12-27-20-24-23-19(28-20)22-17(25)11-15-6-4-3-5-7-15/h3-10H,11-12H2,1-2H3,(H,21,26)(H,22,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHVHWRBFQRWJNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)CSC2=NN=C(S2)NC(=O)CC3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,5-dimethylphenyl)-2-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula:

- Molecular Formula : C20H20N4O2S2

- Molecular Weight : 412.53 g/mol

- IUPAC Name : this compound

This compound exhibits several biological activities that can be attributed to its structural components:

- Inhibition of Carbonic Anhydrase : Similar compounds have demonstrated inhibitory effects on carbonic anhydrase II (CA II), which plays a crucial role in various physiological processes. For instance, a related compound showed an IC50 value of 16.7 nM against CA II, indicating strong inhibitory potential .

- Neuroprotective Effects : The compound has shown promise in neuroprotection studies. In vitro experiments indicated that certain derivatives could protect neuronal cells (PC12 cells) from oxidative stress-induced damage, suggesting potential applications in neurodegenerative diseases .

- Anticancer Activity : Some thiadiazole derivatives have been evaluated for their anticancer properties. Research indicates that these compounds can induce apoptosis in cancer cell lines and exhibit selective cytotoxicity against tumor cells while sparing normal cells .

Table 1: Summary of Biological Activities

Case Study: Neuroprotective Effects

In a study assessing the neuroprotective effects of thiadiazole derivatives, this compound was found to significantly reduce cell death in PC12 cells exposed to sodium nitroprusside (SNP). The compound displayed less cytotoxicity compared to standard neuroprotective agents like edaravone .

Case Study: Anticancer Properties

Another study highlighted the anticancer potential of related thiadiazole compounds. These compounds were tested against various cancer cell lines (A549, HepG2, MCF-7), revealing significant antiproliferative activity. The most active derivative exhibited lower IC50 values compared to conventional chemotherapeutics .

Scientific Research Applications

Antimicrobial Activity

The compound exhibits notable antimicrobial properties , particularly against various bacterial strains. Research has indicated that derivatives of the 1,3,4-thiadiazole scaffold demonstrate significant antibacterial activity:

- Antibacterial Efficacy : A derivative with a similar structure showed a minimum inhibitory concentration (MIC) of 32.6 µg/mL against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa . These findings suggest that this compound could serve as a lead structure for developing new antibacterial agents.

Anticancer Activity

The anticancer potential of this compound is supported by studies on related thiadiazole derivatives:

- Cytotoxic Properties : Research has shown that 1,3,4-thiadiazole derivatives can inhibit the growth of various cancer cell lines. For example, compounds in this class exhibited IC50 values ranging from 0.74 to 10.0 µg/mL against human colon cancer (HCT116), lung cancer (H460), and breast cancer (MCF-7) cell lines. The most active derivatives demonstrated IC50 values as low as 0.28 µg/mL against breast cancer cells .

Enzyme Inhibition

Thiadiazole derivatives are also noted for their ability to inhibit specific enzymes:

- Tyrosinase Inhibition : Some synthesized compounds have been evaluated for their ability to inhibit mushroom tyrosinase activity. For instance, a related compound demonstrated an IC50 value of 3.17 µM compared to the standard inhibitor kojic acid (IC50 = 15.91 µM). Molecular docking studies suggest that these compounds interact effectively with the active site residues of tyrosinase .

Case Studies

Several studies have documented the biological activities associated with thiadiazole derivatives:

- Antimicrobial Efficacy : A study reported that phenyl-substituted thiadiazoles exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria .

- Anticancer Mechanisms : Research has shown that certain thiadiazole compounds induce apoptosis in cancer cells without causing cell cycle arrest, highlighting their potential as anticancer agents .

Summary Table of Biological Activities

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound belongs to a broader class of 1,3,4-thiadiazole derivatives. Key structural analogs and their differences include:

Key Observations :

- The target compound’s phenylacetamido group distinguishes it from analogs with phenoxy (5e, 5j) or quinazoline (15o) substituents. This group may enhance hydrogen-bonding interactions in biological systems .

- Unlike thiadiazine-thione hybrids (5c, ), the target lacks a fused thiadiazine ring, reducing molecular rigidity but improving solubility .

Physicochemical Properties

Melting points, yields, and solubility trends vary with substituents:

Analysis :

- Electron-withdrawing groups (e.g., 4-chlorobenzyl in 5e, 5j) correlate with lower melting points compared to electron-donating groups (e.g., methylphenoxy) due to reduced crystallinity .

Pharmacological Activity

While direct biological data for the target compound are unavailable, structural analogs provide insights:

- Antitumor Activity: Compound 15o () showed IC₅₀ = 1.96 μM against PC-3 prostate cancer cells, attributed to its quinazoline-thioether moiety.

- Antimicrobial Potential: Compounds with benzylthio groups (e.g., 5h, ) exhibit moderate antimicrobial activity. The target’s 3,5-dimethylphenyl group could enhance activity against Gram-positive bacteria due to increased lipophilicity .

Q & A

Basic Research Questions

Q. What are the key methodological considerations for synthesizing N-(3,5-dimethylphenyl)-2-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide?

- Answer : The synthesis involves multi-step reactions with careful optimization of conditions. For example:

- Reagent Ratios : Use stoichiometric excess of sodium azide (1.5:1 molar ratio to substrate) to drive azidation reactions, as seen in analogous 2-azido-N-phenylacetamide syntheses .

- Solvent Systems : Toluene-water mixtures (8:2 v/v) are effective for reflux-based reactions, balancing solubility and reactivity .

- Monitoring : Thin-layer chromatography (TLC) with hexane:ethyl acetate (9:1) ensures reaction progress tracking .

- Workup : Post-reaction, toluene is removed under reduced pressure, and products are isolated via crystallization (ethanol) or ethyl acetate extraction .

Q. How is the compound characterized structurally and functionally in academic research?

- Answer : A combination of spectroscopic and crystallographic methods is critical:

- NMR and MS : Proton/carbon NMR and mass spectrometry confirm molecular identity and purity, as demonstrated in thiadiazole derivatives .

- X-ray Crystallography : Resolves molecular conformation and intermolecular interactions (e.g., hydrogen bonding in thiadiazole cores) .

- Elemental Analysis : Validates empirical formulas by comparing calculated vs. observed carbon, hydrogen, nitrogen, and sulfur content .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic or crystallographic data during characterization?

- Answer : Contradictions often arise from conformational flexibility or impurities. Strategies include:

- Cross-Validation : Compare NMR data with X-ray-derived structures to identify discrepancies (e.g., intramolecular hydrogen bonds influencing chemical shifts) .

- Dynamic NMR Studies : Probe temperature-dependent spectra to detect rotational barriers in thiadiazole-acetamide linkages .

- Recrystallization : Repurify samples using solvents like acetone or pet-ether to eliminate impurities affecting crystallographic symmetry .

Q. What strategies optimize reaction yields for intermediates in the compound's synthesis?

- Answer : Yield optimization requires systematic adjustments:

- Reaction Time : Extend reflux durations (e.g., 5–7 hours for azidation vs. 4 hours for chloroacetylation) to ensure completion .

- Catalyst Use : Triethylamine aids in deprotonation during acetamide coupling, improving electrophilic substitution efficiency .

- Solvent Polarity : Polar aprotic solvents (e.g., dimethyl sulfoxide) enhance reactivity in sulfur-containing intermediates .

Q. How can researchers determine the role of intermolecular interactions in the compound's stability or bioactivity?

- Answer : Crystallography and computational modeling are pivotal:

- Hydrogen Bond Analysis : Identify C–H···N or N–H···S interactions in X-ray structures that stabilize molecular packing .

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict reactive sites for biological targeting .

- Thermogravimetric Analysis (TGA) : Assess thermal stability linked to intermolecular forces .

Q. What methodologies address unexpected by-products during multi-step synthesis?

- Answer : Mitigation involves:

- TLC-Guided Fractionation : Isolate by-products early using gradient elution (e.g., ethyl acetate/hexane gradients) .

- Quenching Optimization : Adjust quenching conditions (e.g., ice-water vs. slow cooling) to minimize side reactions .

- Mechanistic Studies : Use isotopic labeling (e.g., deuterated solvents) to trace reaction pathways and identify branching points .

Methodological Notes

- Data Reproducibility : Ensure reaction conditions (e.g., reflux temperature, solvent purity) are rigorously documented, as minor variations significantly impact thiadiazole reactivity .

- Ethical Reporting : Disclose crystallographic refinement parameters (e.g., R-factors, displacement ellipsoids) to validate structural claims .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.